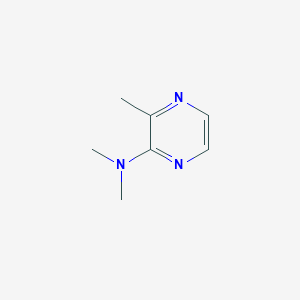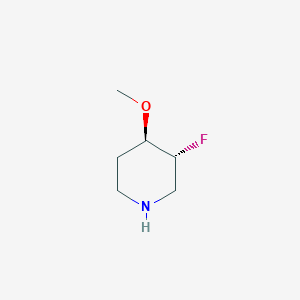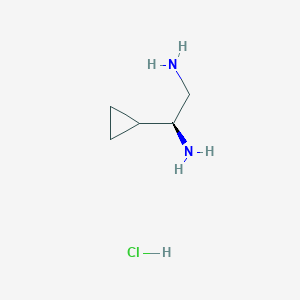
N,N,3-Trimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethylpyrazin-2-amine is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its unique structure, which includes three methyl groups attached to the pyrazine ring, making it a tertiary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethylpyrazin-2-amine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2-chloropyrazine with trimethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the trimethylamine group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N,3-Trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N,N,3-Trimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethylpyrazin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
N,N,3-Trimethylpyrazin-2-amine can be compared with other pyrazine derivatives, such as:
2,3-Dimethylpyrazine: Lacks the third methyl group, resulting in different chemical and biological properties.
Tetramethylpyrazine: Contains four methyl groups, which can alter its reactivity and applications.
2-Methylpyrazine: A simpler structure with only one methyl group, used in different contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
56343-47-6 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N,N,3-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6-7(10(2)3)9-5-4-8-6/h4-5H,1-3H3 |
Clave InChI |
FVIOLJXJPWNFRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)







![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)

